7-methyl-2-{5-[(3-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

7-methyl-2-{5-[(3-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4498739
CAS Number:
Molecular Formula: C19H16N6O2
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) using positron emission tomography (PET). [] Studies have shown it exhibits favorable brain kinetics and suitable characteristics as an A2AR PET tracer. []

Relevance: [(11)C]Preladenant shares the core tricyclic pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 7-methyl-2-{5-[(3-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds also possess a 2-furanyl substituent at the 2-position of the core structure. These structural similarities suggest that both compounds may exhibit similar binding properties towards adenosine receptors.

SCH58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: SCH58261 is a potent and selective antagonist of the adenosine A2A receptor subtype. [, , , ] It has been studied for its potential therapeutic benefits in Parkinson's disease, Alzheimer's disease, and other conditions where adenosine A2A receptor blockade is desired. [, , , ]

Relevance: SCH58261 and 7-methyl-2-{5-[(3-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belong to the same chemical class, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, and both feature a 2-furanyl substituent at the 2-position of the core structure. These shared structural elements are crucial for their interaction with adenosine receptors. [, , , ]

5-amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine

Compound Description: This compound is a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative that was part of a study exploring structure-activity relationships at adenosine receptors. [] Modifications at the 9-position of the tricyclic structure, such as the methylsulfanyl group in this compound, resulted in a loss of selectivity for specific adenosine receptor subtypes. []

Relevance: This compound is structurally similar to 7-methyl-2-{5-[(3-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, sharing the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core and a 2-furanyl substituent. The key difference lies in the substituents at the 7, 8, and 9 positions, which contribute to the varying selectivity profiles of these compounds for adenosine receptor subtypes.

5-amino-7-(2-phenylethyl)-2-(2-ethoxyphenyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine

Compound Description: This compound is a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative designed to investigate the importance of the furanyl ring for adenosine receptor binding. [] Replacement of the furanyl moiety with a 2-ethoxyphenyl group led to a complete loss of affinity for all adenosine receptor subtypes, indicating the essential role of the furanyl ring in receptor interactions. []

Relevance: This compound exemplifies the importance of the 2-furanyl substituent present in both SCH58261 and 7-methyl-2-{5-[(3-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine for binding to adenosine receptors. Replacing the furanyl ring with a similar aromatic structure, even one containing an oxygen atom like 2-ethoxyphenyl, abolished the receptor affinity, highlighting the specific structural requirements for effective binding.

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound is a highly potent, selective, and water-soluble antagonist of the human A(3) adenosine receptor. [] It displayed the highest affinity (K(i) = 0.01 nM) and selectivity for the hA(3) versus A(1), A(2A), and A(2B) receptors (>10000-fold) ever reported. []

Relevance: This compound belongs to the same chemical class, pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines, as 7-methyl-2-{5-[(3-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, and both feature a 2-furanyl substituent at the 2-position. The high affinity and selectivity of this compound for the human A(3) receptor highlight the potential for structural modifications within this class of compounds to achieve specific pharmacological profiles.

2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Compound Description: This compound exhibited neuroprotective effects against fibrillar non-β-amyloid component (NAC) in a human neuroblastoma cell model. [] It acted as a p53 functional inhibitor, counteracting the effects of NAC and reducing cell death with an activity higher than pifithrin-β. []

Relevance: 2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine possesses a very similar core structure to 7-methyl-2-{5-[(3-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, differing primarily in the substituent at the 2-position. This close structural resemblance suggests potential for overlapping pharmacological activity, particularly regarding p53 functional inhibition and neuroprotective effects.

KW-6002 [(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione]

Compound Description: KW-6002 is a selective antagonist of the adenosine A2A receptor, displaying potent effects in various experimental models. [, , ] Studies have shown that KW-6002 can potentiate the effects of L-DOPA in Parkinson's disease models, suggesting its therapeutic potential in this condition. [] It has also been investigated for its role in preventing the development of L-DOPA-induced dyskinesia. [, ]

Relevance: Although KW-6002 is a purine derivative rather than a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it is a potent and selective antagonist of the adenosine A2A receptor, similar to SCH58261 and other related compounds discussed here. This demonstrates that different chemical structures can bind to the same receptor target with varying degrees of affinity and selectivity. [, , ]

MSX-3 [3,7-dihydro-8-[(1E)-2-(3-ethoxyphenyl)ethenyl]-7 methyl-3-[3-(phosphooxy)propyl-1-(2 propynil)-1H-purine-2,6-dione]

Compound Description: MSX-3 is an adenosine A2A receptor antagonist with a unique pharmacological profile. [] Studies have shown that different doses of MSX-3 can either decrease or increase cannabinoid self-administration in squirrel monkeys, suggesting a complex interplay between presynaptic and postsynaptic A2A receptor blockade. []

Relevance: Similar to KW-6002, MSX-3 is a purine derivative that acts as an adenosine A2A receptor antagonist, highlighting the diversity of chemical structures capable of targeting this receptor. The dose-dependent effects of MSX-3 on cannabinoid self-administration further emphasize the intricate role of adenosine signaling in modulating reward and addiction pathways.

8FB-PTP (5-amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine)

Compound Description: 8FB-PTP is a potent and selective antagonist of the adenosine A2 receptor, displaying higher affinity for the A2A subtype. [, ] It has been studied for its potential therapeutic effects in cardiovascular conditions, particularly in relation to coronary vasodilation. []

Relevance: 8FB-PTP shares the core pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine structure with 7-methyl-2-{5-[(3-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, and both compounds feature a 2-furanyl substituent. These structural similarities are essential for their interaction with adenosine receptors, specifically the A2 subtype. [, ]

CGS 15943 (5-amino-9-chloro-2-(2-furyl)-1,2,4-triazolo[1,5-c]quinazoline)

Compound Description: CGS 15943 is a non-xanthine adenosine antagonist with moderate affinity for both A1 and A2 adenosine receptors. [] It has been studied for its potential therapeutic effects in various conditions, including cardiovascular diseases and platelet aggregation. []

Relevance: While CGS 15943 belongs to the triazoloquinazoline class, its structural resemblance to the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine core and the presence of a 2-furyl substituent link it to 7-methyl-2-{5-[(3-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and other related compounds. Its broader adenosine receptor affinity highlights the subtle structural variations that can influence selectivity for specific adenosine receptor subtypes.

Properties

Product Name

7-methyl-2-{5-[(3-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

10-methyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C19H16N6O2/c1-12-4-3-5-13(8-12)26-10-14-6-7-16(27-14)17-22-19-15-9-21-24(2)18(15)20-11-25(19)23-17/h3-9,11H,10H2,1-2H3

InChI Key

UYQPYNGVBVERMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.